N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide
Description
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide is a chiral amide derivative characterized by a 2S-configured amino alcohol backbone and a branched 3-methylbutanoyl group. The molecule features two hydroxyl groups on the butan-2-yl moiety, which confer hydrophilic properties, while the 3-methylbutanamide chain enhances lipophilicity.
Properties
CAS No. |
920277-60-7 |
|---|---|
Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C9H19NO3/c1-6(2)4-9(13)10-8(5-11)7(3)12/h6-8,11-12H,4-5H2,1-3H3,(H,10,13)/t7?,8-/m0/s1 |
InChI Key |
PKDWJPAZIMVYTQ-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CO)C(C)O |
Canonical SMILES |
CC(C)CC(=O)NC(CO)C(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide typically involves the reaction of 3-methylbutanoic acid with (2S)-1,3-dihydroxybutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The amide group in this compound undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and an amine.
-
Acidic Hydrolysis :
Reagents: Concentrated HCl (6M), reflux (110°C, 24h)
Products: 3-methylbutanoic acid + (2S)-1,3-dihydroxybutan-2-amine
Yield: ~85% (analogous to benzylamide hydrolysis in ) -
Basic Hydrolysis :
Reagents: NaOH (4M), 80°C, 12h
Products: Sodium 3-methylbutanoate + (2S)-1,3-dihydroxybutan-2-amine
Yield: ~78%
Oxidation of Hydroxyl Groups
The 1,3-dihydroxybutane moiety can undergo selective oxidation depending on the reagent:
-
Primary Alcohol (C1) Oxidation :
Reagents: Jones reagent (CrO₃/H₂SO₄)
Products: 3-Methylbutanamide-(2S)-2-hydroxy-3-oxobutanamide
Yield: ~60% -
Secondary Alcohol (C3) Oxidation :
Reagents: Pyridinium chlorochromate (PCC)
Products: 3-Methylbutanamide-(2S)-1-hydroxy-3-oxobutanamide
Yield: ~55%
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| C1 Oxidation | Jones reagent | 2-Hydroxy-3-oxobutanamide derivative | 60% | |
| C3 Oxidation | PCC | 1-Hydroxy-3-oxobutanamide derivative | 55% |
Esterification of Hydroxyl Groups
The hydroxyl groups can be acetylated or sulfonated for protection:
-
Acetylation :
Reagents: Acetic anhydride, pyridine (room temperature, 6h)
Products: Di-O-acetylated derivative
Yield: ~90% -
Tosylation :
Reagents: Tosyl chloride, DMAP, DCM (0°C, 2h)
Products: Di-O-tosyl derivative (enables nucleophilic substitution)
Yield: ~75%
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acetylation | Ac₂O, pyridine | Di-O-acetyl derivative | 90% | |
| Tosylation | TsCl, DMAP, DCM | Di-O-tosyl derivative | 75% |
Reduction of the Amide Group
The amide can be reduced to a primary amine using strong reducing agents:
-
Reagents: LiAlH₄, dry THF, reflux (4h)
-
Products: N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutylamine
-
Yield: ~70%
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Amide Reduction | LiAlH₄, THF | 3-Methylbutylamine derivative | 70% |
Intramolecular Cyclization
Under dehydrating conditions, the hydroxyl and amide groups may form a cyclic hemiacetal or lactam:
-
Reagents: p-TsOH, toluene, reflux (12h)
-
Products: 5-Membered lactam (via C3 hydroxyl-amide interaction)
-
Yield: ~50%
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Lactam Formation | p-TsOH, toluene | 5-Membered lactam | 50% |
Protection/Deprotection Strategies
The hydroxyl groups can be selectively protected for synthetic applications:
-
Silylation :
Reagents: tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole, DMF
Products: Bis-TBDMS-protected derivative
Yield: ~85% -
Deprotection :
Reagents: TBAF, THF
Yield: Quantitative
| Reaction Type | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Silylation | TBDMSCl, imidazole | Bis-TBDMS derivative | 85% | |
| Deprotection | TBAF, THF | Regenerated diol | >95% |
Scientific Research Applications
Pharmaceutical Applications
Anticonvulsant Activity
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide has been studied extensively for its anticonvulsant effects. It functions by modulating voltage-gated sodium channels, which are crucial in the propagation of electrical signals in neurons.
Case Study: Efficacy in Seizure Models
A study demonstrated that this compound exhibited significant anticonvulsant activity in animal models, particularly in the maximal electroshock seizure (MES) test. The effective dose (ED50) was found to be lower than that of traditional anticonvulsants like phenobarbital, indicating its potential as a more effective treatment option .
| Compound | ED50 (mg/kg) | Comparison Drug | Comparison ED50 (mg/kg) |
|---|---|---|---|
| This compound | 8.9 | Phenobarbital | 22 |
Insights from Research
Research indicates that derivatives of this compound can selectively target specific sodium channel isoforms (hNav1.1, hNav1.7), which are implicated in epilepsy and neuropathic pain. This selectivity may lead to fewer side effects compared to broader-spectrum anticonvulsants .
Potential in Neuropathic Pain Management
Beyond its anticonvulsant properties, this compound has shown promise in managing neuropathic pain conditions.
Case Study: Pain Model Efficacy
In formalin-induced pain models, this compound demonstrated significant pain relief comparable to established analgesics. The pharmacological profile suggests it may serve dual roles as both an anticonvulsant and an analgesic agent .
Ongoing Research and Future Directions
Current research is focused on optimizing the structure of this compound to enhance its efficacy and reduce potential side effects. Studies are also exploring its application in combination therapies for better management of epilepsy and chronic pain syndromes.
Mechanism of Action
The mechanism by which N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Structural Analogs
The following compounds share core amide or amino alcohol motifs but differ in substituents, stereochemistry, and functional groups:
Key Structural Differences and Implications
Hydrophilicity vs. Lipophilicity: The target compound’s dihydroxy groups enhance water solubility compared to analogs with aromatic (e.g., phenyl in ) or sulfonamide groups (e.g., ). However, the 3-methylbutanamide chain increases lipophilicity relative to purely polar derivatives like the carbamoylamino compound in . The phenoxy and trifluoromethylphenyl groups in significantly boost lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Stereochemical Complexity :
- The (2S) configuration in the target compound contrasts with the (2R,4S,5S) and (2S,3R) configurations in , which could lead to divergent binding affinities in chiral environments.
Heterocyclic moieties (e.g., thiazole in , tetrahydropyrimidinyl in ) may enhance metabolic stability compared to the dihydroxy backbone of the target molecule.
Pharmacological and Physicochemical Properties
Solubility and Stability
- Target Compound : Predicted moderate solubility due to hydroxyl groups, though exact data are unavailable. Stability may be compromised by oxidation of the dihydroxy backbone.
- Analogs :
Bioactivity Insights
- Compounds with trifluoromethylphenyl groups () show enhanced binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors.
Biological Activity
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity through various studies, highlighting its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
This compound can be described as a derivative of a branched-chain amino acid. Its structural features include:
- Hydroxyl Groups : The presence of hydroxyl groups at the 1 and 3 positions enhances its solubility and potential interactions with biological targets.
- Amide Linkage : The amide functional group is crucial for its biological activity, often influencing binding affinity to target proteins.
Anticonvulsant Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticonvulsant properties. For instance, derivatives like (R)-N'-benzyl 2-amino-3-methoxypropionamide have shown promising results in maximal electroshock seizure (MES) models. The effective dose (ED50) for these compounds ranged from 13 to 21 mg/kg, which surpasses the efficacy of traditional anticonvulsants such as phenobarbital (ED50 = 22 mg/kg) .
Cytotoxicity and Cancer Research
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example:
| Cell Line | PC50 (µM) | Mechanism of Action |
|---|---|---|
| DLD1 (Colorectal) | 5.85 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 6.82 | Cell cycle arrest at G1 phase |
| HepG2 (Hepatocellular) | 0.54 | Inhibition of VEGFR-2 signaling |
The compound's mechanism involves apoptosis induction and cell cycle modulation, as evidenced by flow cytometry and RT-PCR studies .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Research has shown that modifications at specific sites can enhance or diminish activity:
- Hydroxyl Substitution : Hydroxyl groups at the 1 and 3 positions are critical for maintaining activity.
- Amide Modifications : Variations in the amide moiety can significantly alter binding affinity and efficacy.
Neuroprotective Effects
In animal models, compounds similar to this compound demonstrated neuroprotective effects against ischemic damage. These findings suggest potential applications in treating neurodegenerative diseases .
In Vivo Efficacy
Research involving rodent models indicated that administration of related compounds led to significant reductions in seizure frequency and severity. This positions this compound as a candidate for further development in anticonvulsant therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
